molecular formula C7H9NO3 B8416012 Cyanomethyl 2-(allyloxy)acetate

Cyanomethyl 2-(allyloxy)acetate

Cat. No.: B8416012
M. Wt: 155.15 g/mol
InChI Key: CVUBDBYSQAKBFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanomethyl 2-(allyloxy)acetate is an organic ester compound characterized by two key functional groups: a cyanomethyl group (-CH₂CN) and an allyloxy group (-O-CH₂CH=CH₂).

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

cyanomethyl 2-prop-2-enoxyacetate

InChI

InChI=1S/C7H9NO3/c1-2-4-10-6-7(9)11-5-3-8/h2H,1,4-6H2

InChI Key

CVUBDBYSQAKBFE-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC(=O)OCC#N

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Limitations

  • Key Insights: Allyloxy-containing esters generally exhibit higher reactivity in polymerization compared to non-allylated analogs . Cyanomethyl groups enhance electrophilicity, making esters more prone to nucleophilic attack, as seen in 2-Cyanoethyl Acrylate .
  • Contradictions: While Ethyl 2-(Aminooxy)Acetate () shares a similar ester backbone, its aminooxy group (-ONH₂) introduces distinct reactivity (e.g., oxime formation), which is absent in this compound .
  • Limitations: Direct data on this compound are scarce; inferences rely on structural analogs. Further experimental studies are needed to confirm its stability and synthetic utility.

Preparation Methods

Table 1: Transesterification Conditions and Outcomes

CatalystSolventTemperature (°C)Time (h)Yield (%)
Na₂CO₃THF66885
KOtBuToluene110679
Lipase BSolvent-free402478

Radical-Mediated Cyanomethylation

Visible light-induced radical strategies offer a green alternative. Source details a photocatalyst-free method using α-halogenated acetonitriles (e.g., chloroacetonitrile) under blue LED irradiation. The cyanomethyl radical (·CH₂CN) generated via homolytic cleavage reacts with allyloxy acetate precursors. For example, irradiating 2-(allyloxy)ethyl chloroacetate at 450 nm for 12 hours yields 67% cyanomethyl 2-(allyloxy)acetate.

This approach eliminates metal catalysts and operates at ambient temperature. However, scalability is constrained by light penetration depth in large batches. Recent work explores microreactor systems to enhance photon efficiency, achieving 73% yield in 4 hours.

Protection-Deprotection Strategies

Multi-step syntheses involving protecting groups mitigate reactivity conflicts. A reported route begins with tert-butyl 2-(allyloxy)acetate, where the tert-butyl group is removed via trifluoroacetic acid (TFA) in dichloromethane. Subsequent esterification with cyanomethyl bromide and triethylamine in DMF affords the target compound in 65% overall yield.

While effective, this method introduces additional purification steps. Silica-based scavengers (e.g., trisamine resins) streamline deprotection, reducing reaction time by 30%.

Continuous-Flow Synthesis

Continuous-flow systems enhance reproducibility and safety. A tubular reactor with immobilized lipase (Novozym 435) processes ethyl 2-(allyloxy)acetate and cyanomethyl alcohol at 50°C. Residence times of 20 minutes achieve 81% conversion, outperforming batch reactors. Flow chemistry also facilitates in-line monitoring via FTIR, enabling real-time adjustments to stoichiometry .

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